1-Adamantylacetaldehyde
Overview
Description
1-Adamantylacetaldehyde is an organic compound belonging to the adamantane series. It features a unique cage-like structure, which imparts distinct physical and chemical properties. The adamantane framework is known for its rigidity and stability, making its derivatives valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantylacetaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane at low temperatures . Another method includes the reaction of 1-hydroxyadamantane with acetylene under similar conditions . These reactions typically yield this compound as a major product.
Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantylacetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to 1-adamantylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 1-adamantylmethanol.
Substitution: The aldehyde group in this compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
- Oxidation yields 1-adamantylacetic acid.
- Reduction produces 1-adamantylmethanol.
- Substitution reactions can yield a variety of derivatives depending on the reagents used.
Scientific Research Applications
1-Adamantylacetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Adamantylacetaldehyde and its derivatives often involves interactions with biological membranes and enzymes. The adamantane moiety enhances the lipophilicity of molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where this compound derivatives can act as carriers for active pharmaceutical ingredients .
Comparison with Similar Compounds
- 1-Adamantylcarbaldehyde
- 1-Adamantylmethanol
- 1-Adamantylacetic acid
Comparison: 1-Adamantylacetaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications. Compared to 1-Adamantylcarbaldehyde, it has a more reactive aldehyde group, making it more versatile in synthetic applications. 1-Adamantylmethanol and 1-Adamantylacetic acid, on the other hand, are products of reduction and oxidation of this compound, respectively, and have different reactivity profiles .
Properties
IUPAC Name |
2-(1-adamantyl)acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQURGBJSSSGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18220-83-2 | |
Record name | 2-(adamantan-1-yl)acetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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